![molecular formula C12H21Cl2N B6319696 N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl) CAS No. 1050509-33-5](/img/structure/B6319696.png)
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)
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Description
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl) is a chemical compound with a complex structure . The base structure, tricyclo[3.3.1.1>3,7>]decan-2-amine, is a derivative of adamantane, a type of diamondoid . The compound has a molecular weight of 151.2487 .
Molecular Structure Analysis
The molecular structure of tricyclo[3.3.1.1>3,7>]decan-2-amine, the base structure of the compound , is available as a 2D Mol file or as a computed 3D SD file . The structure is complex, with a tricyclic core and an amine functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of tricyclo[3.3.1.1>3,7>]decan-2-amine, the base structure of the compound, have been critically evaluated . These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure, and enthalpy as a function of temperature .Scientific Research Applications
Derivatizing Reagent
This compound is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . It facilitates the analysis of these biomolecules by improving their detectability and stability during various analytical procedures such as High-Performance Liquid Chromatography (HPLC) .
Organic Synthesis
It serves as an important raw material and intermediate in organic synthesis. Its unique structure is utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and dyestuff industries .
Pharmaceutical Testing
The compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results during drug development and quality control processes .
Chan–Lam N-Arylation
It is involved in the Chan–Lam N-Arylation process, which is a copper-catalyzed method widely applied in organic synthesis for forming C-N bonds in various compounds .
Alkylating Agent
In medicinal chemistry, it acts as an alkylating agent. For example, it has been proposed as a method for producing certain acetamide derivatives by reacting with enamides .
Structural Analysis
The compound’s adamantane moiety is significant in studying the structural properties of substituted amines. It provides insights into steric strain effects and bond rotation kinetics in crowded molecular environments .
properties
IUPAC Name |
N-(2-chloroethyl)adamantan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN.ClH/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12,14H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNWHAWSBCBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)adamantan-2-amine;hydrochloride |
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